N-[(furan-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
This compound features a pyrimido[5,4-b]indole core fused with a 4-oxo group and an acetamide side chain substituted with a furan-2-ylmethyl moiety. The pyrimidoindole scaffold is a privileged structure in medicinal chemistry, often associated with interactions with biological targets such as Toll-like receptors (TLRs) and enzymes involved in inflammation .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-14(18-8-11-4-3-7-24-11)9-21-10-19-15-12-5-1-2-6-13(12)20-16(15)17(21)23/h1-7,10,20H,8-9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWZAVBZMSLSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Moiety: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyrimido[5,4-b]indole Core: This step involves the cyclization of the indole derivative with a suitable reagent to form the pyrimido[5,4-b]indole core.
Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to N-[(furan-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide exhibit antiviral properties. Notably, derivatives of furan-containing compounds have shown effectiveness against SARS-CoV-2 by inhibiting the main protease (Mpro). Studies have reported non-peptidomimetic inhibitors with IC50 values as low as 1.55 μM, suggesting significant potential for developing antiviral therapies.
Antioxidant Properties
The compound's structural characteristics may confer antioxidant activity. Similar compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. This suggests that this compound could play a protective role against oxidative stress-related conditions such as diabetes and neurodegenerative diseases.
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. Aldose reductase (ALR2), an enzyme linked to diabetic complications, is a notable target. Hydroxypyridinone derivatives have shown selective inhibition of ALR2 with IC50 values in the nanomolar range, indicating that similar compounds may also inhibit ALR2 effectively.
Case Study 1: SARS-CoV-2 Inhibition
A study evaluated a series of furan-based compounds for their ability to inhibit SARS-CoV-2 Mpro. Modifications to the furan ring and specific substituents significantly impacted inhibitory potency. Compounds demonstrating low cytotoxicity alongside effective viral inhibition were identified as promising candidates for drug development against COVID-19.
Case Study 2: Antioxidant Activity Evaluation
Another investigation focused on the antioxidant properties of pyridinone derivatives related to this compound. The study compared various compounds' abilities to scavenge DPPH radicals and inhibit lipid peroxidation. Results indicated that certain derivatives not only inhibited oxidative stress markers but also demonstrated selectivity towards ALR2 inhibition.
| Compound Name | Target Enzyme/Pathogen | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound F8-B6 | SARS-CoV-2 Mpro | 1.57 | Non-peptidomimetic inhibitor |
| Hydroxypyridinone Derivative | ALR2 | 0.789 | Selective inhibition |
| Compound 7l | DPPH Radical | - | Antioxidant activity |
Comparison of Antioxidant Activities
| Compound Name | DPPH Scavenging Rate (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Compound 7l | 41.48 | 88.76 |
| Trolox | 11.89 | - |
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Core Heterocycle Variations
Pyrimido[5,4-b]indole vs. Triazino[5,6-b]indole
- Pyrimidoindole derivatives (e.g., compounds from and ) exhibit a six-membered pyrimidine ring fused to indole, enabling planar geometry for π-π stacking in protein binding. For example, N-(4-fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]thio}acetamide () shows TLR4 modulation, attributed to the pyrimidoindole core’s rigidity and hydrogen-bonding capacity .
- Triazinoindole derivatives () replace the pyrimidine ring with a triazine moiety, altering electronic properties. For instance, N-(4-phenoxyphenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (compound 24, ) exhibits distinct target selectivity, likely due to the triazine ring’s electron-deficient nature .
Substituent Effects on Acetamide Side Chain
Key Observations :
- The furan-2-ylmethyl group in the target compound introduces a heteroaromatic ring, which may improve aqueous solubility compared to purely alkyl or halogenated aryl groups (e.g., 4-bromophenyl in ). However, it may reduce metabolic stability relative to trifluoromethoxy or methoxy substituents .
- Thioacetamide vs. Acetamide Linkers : Compounds with a sulfur atom in the linker (e.g., ) show stronger TLR4 binding (IC₅₀ values in nM range) compared to oxygen-based analogs, suggesting sulfur’s role in enhancing ligand-receptor interactions . The target compound lacks this sulfur, which may reduce potency but improve synthetic accessibility.
Biological Activity
N-[(furan-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme-inhibitory properties, supported by relevant data and case studies.
Chemical Structure
The compound can be characterized by its molecular formula and specific structural features that contribute to its biological activities. The presence of the furan moiety and the pyrimidine ring are significant in determining its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds featuring similar structural motifs. For instance, derivatives of thienopyrimidinone with furan substituents have demonstrated significant antibacterial and antimycobacterial activities.
Case Study: Antimicrobial Efficacy
A study evaluated several compounds with furan and thienopyrimidinone structures against various bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds exhibited potent antimicrobial effects, with some derivatives showing non-toxic profiles at concentrations up to 200 µmol/L .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4c | 15 | Antibacterial |
| 5e | 10 | Antimycobacterial |
| 4g | 12 | Antibacterial |
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro assays. Compounds similar in structure have shown promising results against different cancer cell lines.
Case Study: Cytotoxicity Assessment
In a recent evaluation involving multiple cancer cell lines (MCF7, A549), compounds derived from pyrimidine frameworks exhibited significant cytotoxicity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 12.5 |
| Compound B | A549 | 9.8 |
These results suggest that modifications to the pyrimidine structure can enhance anticancer activity .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, its ability to inhibit acetylcholinesterase (AChE) has been investigated.
Case Study: AChE Inhibition
Research indicates that certain derivatives of the compound act as moderate inhibitors of AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition potency was assessed using enzyme kinetics, revealing IC50 values comparable to established inhibitors .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound C | 0.29 | AChE |
| Compound D | 1.18 | Butyrylcholinesterase |
Q & A
Q. What synthetic routes are available for N-[(furan-2-yl)methyl]-2-{4-oxo-pyrimidoindol-3-yl}acetamide, and how is its structure confirmed?
The compound can be synthesized via multi-step alkylation and condensation reactions. For example:
- Alkylation : React 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide intermediates with α-chloroacetamides under basic conditions (e.g., KOH) to form the acetamide backbone .
- Paal-Knorr Condensation : Modify the pyrolium fragment at the 4th position of the triazole ring to introduce the pyrimidoindole moiety .
Structural Confirmation : - 1H NMR : Peaks at δ 10.83 (s, NH), 7.69–6.39 (aromatic/furan protons), and 2.23 (CH3) confirm substituent positions .
- X-ray Crystallography (if applicable): Resolve tautomeric forms (e.g., amine/imine ratios) observed in similar pyrimidoindole derivatives .
Q. How can researchers assess the purity and tautomeric stability of this compound?
- HPLC : Use reverse-phase chromatography with UV detection to quantify purity (>95%) and monitor degradation products.
- 1H NMR Integration : Compare peak areas for amine/imine tautomers (e.g., δ 11.20–10.10 ppm in related compounds) to determine equilibrium ratios .
- Dynamic NMR : Study temperature-dependent shifts to evaluate tautomeric interconversion rates .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
If anti-exudative or anti-inflammatory activity varies across studies:
- Structural Modifications : Introduce substituents (e.g., Cl, F, NO2, OCH3) at the 3rd/4th positions of the phenyl or pyrimidine rings to enhance activity .
- In Silico Docking : Perform molecular docking with targets like COX-2 or TNF-α to predict binding affinities and rationalize discrepancies .
- Dose-Response Studies : Test activity in vivo (e.g., rat carrageenan-induced edema models) across multiple doses (10–100 mg/kg) to establish EC50 values .
Q. What strategies improve the solubility and bioavailability of this compound?
- Prodrug Design : Introduce phosphate or PEGylated groups at the acetamide nitrogen to enhance aqueous solubility .
- Co-Crystallization : Use co-formers like succinic acid to create stable co-crystals with improved dissolution rates .
- Lipid-Based Formulations : Encapsulate the compound in liposomes or micelles to bypass first-pass metabolism .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Catalyst Screening : Replace gold catalysts (used in indoloazocine syntheses) with cheaper alternatives (e.g., CuI or Pd/C) for intramolecular hydroarylation steps .
- Flow Chemistry : Implement continuous flow systems for alkylation and condensation steps to reduce reaction times and improve reproducibility .
- Green Solvents : Substitute DMF or DMSO with cyclopentyl methyl ether (CPME) to minimize environmental impact .
Methodological Considerations
Q. What analytical techniques are critical for characterizing degradation products?
Q. How can researchers validate target engagement in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
